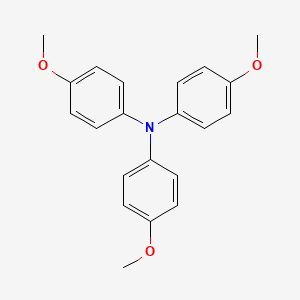

Tris(4-methoxyphenyl)amine

説明

General Context of Triarylamine Derivatives in Functional Materials

Triarylamine (TPA) derivatives are a versatile class of organic compounds that have garnered significant research interest for their application in functional materials. researchgate.net Characterized by a central nitrogen atom bonded to three aromatic rings, these molecules possess unique electronic and structural properties. researchgate.net Their propeller-like, starburst molecular structure, combined with their potent electron-donating and hole-transporting capabilities, makes them highly suitable for a wide range of optoelectronic applications. researchgate.net

Due to their strong electron-donating nature, high hole-transport capabilities, and good thermal and morphological stability, TPA-based materials are extensively used as hole transport materials (HTMs) in various organic electronic devices. researchgate.netfrontiersin.org These include organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). researchgate.netfrontiersin.org The ability to process these materials into amorphous, glassy films is a significant advantage for device fabrication. diva-portal.orgacs.org Researchers can fine-tune the optical and electrochemical properties of triarylamine derivatives by modifying the functional groups attached to the aryl rings, allowing for the development of materials with tailored characteristics for specific applications. frontiersin.orgrsc.org The development of TPA-π-TPA architectures, where two triarylamine units are connected by a π-conjugated linker, is a common strategy to create advanced HTMs with optimized properties. frontiersin.org

Significance and Research Trajectory of Tris(4-methoxyphenyl)amine

This compound, also known as TPAA or tris(p-anisyl)amine, is a prominent member of the triarylamine family that serves as a key building block and functional material in advanced materials research. dyenamo.sersc.orgresearchgate.net It is a small, redox-active molecule recognized for its utility in both liquid and solid-state solar cells. dyenamo.se The presence of electron-donating methoxy (B1213986) groups on the phenyl rings enhances its electronic properties, making it a subject of study for applications ranging from photovoltaics to electrochromic devices. rsc.orgsolubilityofthings.com

A significant area of research for this compound is its use as a low-cost hole-transporting material (HTM) in perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs). dyenamo.sed-nb.info In DSSCs with liquid electrolytes, it can be used with a metal-based redox couple to achieve very fast dye regeneration, leading to power conversion efficiencies (PCEs) greater than 10%. dyenamo.se In solid-state solar cells, it can function as the primary HTM or be combined with other materials. dyenamo.se For instance, its use in a tandem electrolyte system with cobalt has resulted in high open-circuit voltages and PCEs between 9.6% and 12.1%. diva-portal.org

The research trajectory has also explored its role in creating more complex, star-shaped HTMs and polymers for high-performance devices. rsc.orgresearchgate.net Studies have focused on synthesizing derivatives and investigating their electrochemical and photoluminescent behaviors to create materials with excellent reversibility and multi-color changes at different oxidation states, highlighting their potential for electrochromic applications. rsc.org

Properties of this compound

| Property | Value |

| Chemical Formula | C21H21NO3 nih.gov |

| IUPAC Name | 4-methoxy-N,N-bis(4-methoxyphenyl)aniline nih.gov |

| CAS Number | 13050-56-1 nih.govsigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Storage Temperature | Room temperature, sealed in dry conditions sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methoxy-N,N-bis(4-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-23-19-10-4-16(5-11-19)22(17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLOAIZZHUTCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432047 | |

| Record name | tri(4-methoxyphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13050-56-1 | |

| Record name | 4-Methoxy-N,N-bis(4-methoxyphenyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13050-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tri(4-methoxyphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Structural Modifications

Established and Emerging Synthetic Methodologies for Tris(4-methoxyphenyl)amine

The synthesis of triarylamines, including this compound, has been significantly advanced by the development of transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance compared to classical approaches.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org The synthesis of this compound via this method typically involves the reaction of bis(4-methoxyphenyl)amine with a 4-haloanisole (e.g., 4-iodoanisole (B42571) or 4-bromoanisole) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired triarylamine product. youtube.com The efficiency of the reaction is highly dependent on the choice of ligand; bulky, electron-rich phosphine ligands are known to significantly improve reaction rates and yields. youtube.com

Ullmann Condensation: The Ullmann reaction is a classical copper-catalyzed method for forming C-N bonds. wikipedia.orgorganic-chemistry.org While it traditionally requires harsh conditions such as high temperatures (often exceeding 200°C) and polar solvents like N-methylpyrrolidone or nitrobenzene, modern protocols have introduced improvements. wikipedia.orgnih.gov The synthesis of this compound using this method would involve the coupling of bis(4-methoxyphenyl)amine with a 4-haloanisole using a copper catalyst, which can be in the form of copper powder, copper(I) salts (like CuI), or soluble copper complexes. wikipedia.orgnih.gov The reaction is an alternative to the Buchwald-Hartwig amination, particularly when palladium-based methods are not suitable. wikipedia.org

The choice between Buchwald-Hartwig amination and Ullmann condensation for the synthesis of this compound often depends on factors such as substrate scope, functional group tolerance, and desired reaction conditions. Palladium-catalyzed methods generally offer milder conditions and broader applicability.

Below is a comparative table summarizing typical reaction parameters for these two key methodologies.

| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |

|---|---|---|

| Catalyst | Palladium(0) or Palladium(II) precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper metal or Copper(I) salts (e.g., CuI) |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, BINAP) or N-heterocyclic carbenes (NHCs) | Often ligand-free, but diamines or phenanthroline can be used to improve solubility and reactivity |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | Inorganic bases (e.g., K₂CO₃, KOH) |

| Solvent | Aprotic solvents (e.g., Toluene, Dioxane, THF) | High-boiling polar solvents (e.g., DMF, NMP, Nitrobenzene) |

| Temperature | Moderate to high (typically 80-120 °C) | High (often >150-210 °C) |

| Advantages | High yields, broad substrate scope, milder conditions, high functional group tolerance. wikipedia.org | Lower cost of catalyst, useful for specific substrates where palladium fails. |

| Limitations | Cost and air-sensitivity of palladium catalysts and phosphine ligands. acsgcipr.org | Harsh reaction conditions, limited functional group tolerance, often requires stoichiometric copper. umass.edu |

Design and Synthesis of this compound Derivatives

The core structure of this compound serves as a scaffold for the development of a wide range of derivatives with tailored properties for applications in organic electronics and materials science.

The electronic properties of the this compound core can be systematically tuned by introducing substituents onto its peripheral phenyl rings.

Electron-Donating Groups (EDGs): The introduction of EDGs, such as additional methoxy (B1213986) or alkyl groups, increases the electron density of the molecule. This typically raises the energy of the Highest Occupied Molecular Orbital (HOMO), which can be beneficial for applications in organic light-emitting diodes (OLEDs) as hole-transport materials.

Electron-Withdrawing Groups (EWGs): Functionalization with EWGs, such as formyl (-CHO), cyano (-CN), or nitro (-NO₂) groups, lowers the electron density. researchgate.net This leads to a stabilization of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, a practical and efficient two-flask synthesis has been developed for tris(4-formylphenyl)amine (B39881) from triphenylamine (B166846), which involves a Vilsmeier-Haack formylation. researchgate.net This strategy can be adapted for the methoxy-substituted analogue to create building blocks for more complex molecular architectures. researchgate.net

This compound and its derivatives are excellent building blocks for constructing larger conjugated systems due to their propeller-like shape and electron-rich nature. They can be functionalized with reactive groups (e.g., halides or boronic esters) to enable their participation in polymerization reactions such as Suzuki or Heck coupling. researchgate.netjocpr.com The resulting oligomers and polymers often exhibit interesting photophysical and electrochemical properties, making them suitable for use in organic solar cells, sensors, and electrochromic devices. rsc.org The triarylamine core acts as an effective hole-transporting unit and can enhance the charge mobility and stability of the final material.

The strategic placement of substituents on the periphery of the this compound scaffold allows for precise control over both its electronic characteristics and its three-dimensional structure (steric properties).

Electronic Tuning: As discussed, EDGs and EWGs can modulate the redox potentials and energy levels of the molecule. nih.gov This tuning is critical for optimizing the performance of organic electronic devices by ensuring proper energy level alignment with other materials in the device stack.

Steric Tuning: The introduction of bulky substituents, such as tert-butyl groups, at the ortho-positions of the phenyl rings can influence the molecule's conformation and solid-state packing. This steric hindrance can prevent π-π stacking and aggregation, which often leads to quenching of fluorescence in the solid state. By controlling intermolecular interactions, it is possible to enhance the photoluminescence quantum yield and improve the morphological stability of thin films.

Advanced Spectroscopic and Electrochemical Characterization

Spectroscopic Probing of Electronic Structure and Excited State Dynamics

Spectroscopic techniques are invaluable tools for elucidating the intricate relationship between the molecular structure of Tris(4-methoxyphenyl)amine and its electronic properties. By examining its interaction with electromagnetic radiation, detailed insights into its optoelectronic responses and excited-state behavior can be obtained.

UV-Vis and Photoluminescence Spectroscopy for Optoelectronic Responses

The optical properties of this compound have been investigated using UV-Vis absorption and photoluminescence (PL) spectroscopy. In a tetrahydrofuran (B95107) (THF) solution, the compound exhibits a strong absorption peak in the ultraviolet region, which is characteristic of π-π* transitions within the aromatic system. The emission spectrum shows a distinct peak in the visible region, indicating its potential for light-emitting applications.

| Solvent | λ_abs (nm) | λ_em (nm) |

|---|---|---|

| THF | 308 | 425 |

In Situ Spectroelectrochemical Techniques for Redox Intermediates

In situ spectroelectrochemical techniques, such as UV-Vis/NIR and electron paramagnetic resonance (EPR) spectroscopy, are powerful methods for characterizing the transient species generated during redox reactions. Upon electrochemical oxidation of this compound, the formation of a stable radical cation is observed. Spectroelectrochemical measurements reveal the appearance of new absorption bands in the visible and near-infrared (NIR) regions, which are characteristic of the oxidized species. These new bands are attributed to electronic transitions within the radical cation, providing direct evidence of the changes in the electronic structure upon oxidation. While specific spectral data for the radical cation of this compound is not extensively detailed in the available literature, studies on analogous triphenylamine (B166846) derivatives show the emergence of distinct absorption bands at longer wavelengths upon oxidation, confirming the generation of the radical cation.

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within this compound. The FTIR spectrum displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3000 | C-H stretching | Aromatic and Methoxy (B1213986) |

| ~1600, ~1500 | C=C stretching | Aromatic ring |

| ~1240 | C-O-C asymmetric stretching | Aryl ether |

| ~1030 | C-O-C symmetric stretching | Aryl ether |

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.0 | d | 6H | Aromatic protons ortho to nitrogen |

| ~6.8 | d | 6H | Aromatic protons meta to nitrogen |

| ~3.8 | s | 9H | Methoxy protons (-OCH₃) |

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~156 | Aromatic carbon attached to oxygen |

| ~142 | Aromatic carbon attached to nitrogen |

| ~126 | Aromatic CH ortho to nitrogen |

| ~115 | Aromatic CH meta to nitrogen |

| ~55 | Methoxy carbon (-OCH₃) |

Electrochemical Characterization of Redox Processes

Electrochemical methods are employed to investigate the redox behavior of this compound, providing insights into its electron-donating capabilities and the stability of its oxidized forms.

Cyclic Voltammetry for Redox Potentials and Reversibility

Cyclic voltammetry (CV) is a key technique for characterizing the redox properties of this compound. The CV of this compound typically shows a reversible one-electron oxidation process, corresponding to the formation of a stable radical cation. The reversibility of this process is indicative of the stability of the oxidized species, which is a desirable property for applications in electronic devices.

| Solvent/Electrolyte | E_pa (V) | E_pc (V) | E_½ (V) | Reversibility |

|---|---|---|---|---|

| Propylene Carbonate / TBABF₄ | 0.75 | - | - | Reversible |

The electrochemical data highlights the electron-donating nature of the methoxy groups, which facilitate the oxidation of the central amine. The stability of the resulting radical cation is a key feature for the use of this compound as a hole-transporting material in organic electronics.

Compound Names

| Compound Name |

|---|

| This compound |

Analysis of Radical Cation Formation and Stability

The generation of the this compound radical cation (TPA•+) is a key process that underpins its utility in various applications. This transformation is readily achieved through electrochemical oxidation. Spectroelectrochemistry, a technique that combines electrochemical control with spectroscopic measurement, is particularly powerful for studying such transient species.

Upon one-electron oxidation of this compound, the formation of the radical cation is observed. This species is characterized by distinct changes in its absorption spectrum. Research has shown that the neutral this compound exhibits absorption maxima in the ultraviolet region. However, upon oxidation, new prominent absorption bands appear in the visible and near-infrared (NIR) regions. Specifically, characteristic peaks for the radical cation have been identified at approximately 369 nm and 724 nm nih.gov. The appearance of these new bands is a clear indicator of the formation of the radical cation and provides a means to monitor its presence and stability over time.

The stability of the radical cation is a crucial factor for its practical applications. While "Magic Blue," the radical cation salt of tris(4-bromophenyl)amine, is a well-known organic oxidant, it is also known to undergo slow decomposition libretexts.org. The stability of the this compound radical cation is influenced by its molecular structure and the surrounding environment. The methoxy groups at the para positions of the phenyl rings play a significant role in stabilizing the radical cation through resonance effects.

Multi-redox State Analysis and Charge Delocalization Studies

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of molecules. For this compound, CV reveals its ability to undergo reversible oxidation, indicating the stability of the generated radical cation on the timescale of the CV experiment. Studies have shown that this compound exhibits a single, well-defined oxidation peak.

| Compound | First Oxidation Potential (E½) vs. Ag/AgCl | Solvent/Electrolyte System |

|---|---|---|

| This compound | 0.75 V | Propylene Carbonate / 0.1 M TBABF₄ |

This oxidation potential is a measure of the energy required to remove an electron from the highest occupied molecular orbital (HOMO) of the molecule. The presence of the electron-donating methoxy groups lowers this potential compared to unsubstituted triphenylamine, making it easier to oxidize.

Upon formation of the radical cation, the positive charge and the unpaired electron are not localized on the central nitrogen atom but are delocalized over the entire π-conjugated system of the molecule. This charge delocalization is a key factor contributing to the stability of the radical cation.

Computational studies, such as those employing Density Functional Theory (DFT), are invaluable for visualizing and quantifying this charge and spin delocalization. Although specific DFT calculations for this compound were not found in the provided search results, studies on analogous triphenylamine radical cations reveal important trends. For a sterically shielded triphenylamine radical cation, DFT calculations have shown that a significant portion of the spin density resides on the central nitrogen atom (a calculated spin density of 0.37) escholarship.org. The remaining spin density is distributed across the ortho and para positions of the phenyl rings (with calculated spin densities of 0.09 and 0.11, respectively) escholarship.org. This delocalization is facilitated by the propeller-like geometry of the triphenylamine core, which allows for effective overlap of the p-orbitals.

| Atomic Position (in a related triphenylamine radical cation) | Calculated Spin Density (ρ) | Calculated Mulliken Charge on Nitrogen |

|---|---|---|

| Nitrogen Center | 0.37 | +0.32 e |

| Ortho-Carbons | 0.09 | - |

| Para-Carbons | 0.11 | - |

The data in the table above, derived from a closely related sterically shielded triphenylamine radical cation, illustrates the principle of spin and charge delocalization that is also expected for the this compound radical cation escholarship.org. The distribution of spin and charge is fundamental to understanding the reactivity and electronic properties of this important class of molecules.

Charge Transport and Electronic Device Applications

Fundamental Charge Transport Mechanisms

The efficiency of organic electronic devices is intrinsically linked to the charge transport properties of the organic materials employed. In the case of Tris(4-methoxyphenyl)amine, understanding the mechanisms by which charges move through the material is crucial for optimizing device performance.

Impedance Spectroscopy and Hopping Conduction Models

Impedance spectroscopy is a powerful technique used to investigate the electrical properties of materials and the interfaces within electronic devices. By applying a small AC voltage and measuring the current response over a range of frequencies, it is possible to probe various physical and chemical processes, including charge transport, trapping, and recombination.

For disordered organic materials like this compound, charge transport is typically described by hopping conduction models. In this framework, charge carriers are localized on individual molecules or segments of a polymer chain and move through the material by "hopping" between adjacent localized states. The rate of hopping is influenced by factors such as the distance between hopping sites, the energy difference between them, and the temperature.

In impedance spectroscopy studies of similar hole transport materials, the complex impedance is often modeled by an equivalent circuit consisting of resistors and capacitors. The frequency response of this circuit can reveal information about the bulk resistance of the material, which is related to its conductivity, as well as the capacitance, which is related to its dielectric properties. The presence of semicircles in a Nyquist plot (a plot of the imaginary part of impedance versus the real part) is often indicative of a parallel resistor-capacitor (RC) element, which can be used to characterize the charge transport processes within the material. For materials where hopping is the dominant conduction mechanism, the conductivity often exhibits a power-law dependence on frequency, a characteristic feature of charge hopping in disordered systems.

Charge Carrier Mobility and Space Charge Limited Current (SCLC) Analysis

Charge carrier mobility (µ) is a key parameter that quantifies how quickly charge carriers move through a material under the influence of an electric field. High charge carrier mobility is generally desirable for efficient device operation. The Space Charge Limited Current (SCLC) method is a common technique used to determine the charge carrier mobility in organic semiconductors.

In an SCLC measurement, a single-carrier device is fabricated, where only one type of charge carrier (in this case, holes) is injected into the material. As the applied voltage is increased, the injected charge density eventually exceeds the intrinsic charge carrier density, leading to a current that is limited by the space charge of the injected carriers. By analyzing the current-voltage (J-V) characteristics in the SCLC regime, the charge carrier mobility can be extracted.

For a trap-free semiconductor, the current density in the SCLC regime is described by the Mott-Gurney law:

J = (9/8) * ε₀ * εᵣ * µ * (V²/d³)

where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, V is the applied voltage, and d is the thickness of the organic layer.

In many organic materials, the presence of traps (localized electronic states within the bandgap) can significantly affect charge transport. The J-V characteristics in the presence of traps will deviate from the ideal Mott-Gurney law, and analysis of these deviations can provide information about the density and energy distribution of the trap states.

While specific SCLC data for this compound is not extensively reported, studies on structurally similar arylamine-based hole transport materials have demonstrated hole mobilities in the range of 10⁻⁵ to 10⁻³ cm²/Vs.

Table 1: Representative Hole Mobility of Structurally Similar Hole Transport Materials

| Hole Transport Material | Hole Mobility (cm²/Vs) | Measurement Technique |

|---|---|---|

| Spiro-OMeTAD | 2 x 10⁻⁴ - 8 x 10⁻⁴ | Time-of-Flight |

| Poly(triarylamine) (PTAA) | 1 x 10⁻³ - 5 x 10⁻³ | SCLC |

Note: This table presents data for materials structurally related to this compound to provide context for its expected charge transport properties.

Application as Hole Transport Materials (HTMs) in Organic Electronics

The favorable hole transport properties of this compound and its derivatives make them excellent candidates for use as Hole Transport Materials (HTMs) in a variety of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and organic solar cells.

Perovskite Solar Cells (PSCs)

Perovskite solar cells have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies and low manufacturing costs. In a typical PSC architecture, the HTM plays a crucial role in extracting holes from the perovskite absorber layer and transporting them to the anode, while simultaneously blocking electrons.

The performance of PSCs is highly dependent on the properties of the HTM. An ideal HTM should possess:

A suitable highest occupied molecular orbital (HOMO) energy level that is well-aligned with the valence band of the perovskite to ensure efficient hole extraction.

High hole mobility to facilitate rapid charge transport and minimize recombination losses.

Good film-forming properties to create a uniform and pinhole-free layer.

Chemical and thermal stability to ensure long-term device operation.

Derivatives of this compound have been successfully employed as HTMs in PSCs, leading to impressive power conversion efficiencies (PCEs). For instance, the widely used HTM, Spiro-OMeTAD (2,2′,7,7′-Tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene), incorporates the di(4-methoxyphenyl)amine unit and has been instrumental in achieving PCEs exceeding 25%.

The performance of PSCs utilizing these HTMs can be further optimized by various strategies, including the use of additives. For example, lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP) are common p-type dopants added to the HTM layer to increase its conductivity and improve hole extraction.

Table 2: Performance of Perovskite Solar Cells with Arylamine-based Hole Transport Materials

| Hole Transport Material | Power Conversion Efficiency (%) | Open-Circuit Voltage (V) | Short-Circuit Current Density (mA/cm²) | Fill Factor (%) |

|---|---|---|---|---|

| Spiro-OMeTAD | >25 | >1.1 | >24 | >80 |

| PTAA | >24 | >1.1 | >23 | >78 |

Note: This table showcases the performance of PSCs using HTMs that are structurally related to this compound. EtheneTTPA contains N,N-di(4-methoxyphenyl)aminophenyl units. nih.govelsevierpure.com

The interface between the perovskite absorber and the HTM is a critical region where charge extraction and recombination processes compete. Efficient hole extraction from the perovskite to the HTM is essential to minimize charge recombination, which is a major loss mechanism in PSCs.

The dynamics of interfacial charge transfer can be investigated using techniques such as time-resolved photoluminescence (TRPL) and transient absorption spectroscopy. A rapid quenching of the perovskite photoluminescence upon deposition of the HTM is indicative of efficient hole transfer from the perovskite to the HTM.

The quality of the perovskite/HTM interface is paramount for efficient charge extraction and suppression of recombination. A poor interface with a high density of defects can act as recombination centers, where electrons from the perovskite and holes from the HTM recombine non-radiatively, leading to a reduction in both the open-circuit voltage and the short-circuit current. Surface passivation strategies, such as the introduction of a thin interlayer between the perovskite and the HTM, are often employed to reduce interfacial defects and improve device performance. Studies have shown that enhancing the junction quality at the perovskite/HTM interface can lead to a reduced recombination rate and improved device efficiency. nih.govbeilstein-journals.org

Dye-Sensitized Solar Cells (DSSCs)

In dye-sensitized solar cells, a redox mediator is responsible for regenerating the oxidized dye molecule after electron injection into the semiconductor's conduction band. This compound and its derivatives have been investigated as potential redox mediators, offering an alternative to the commonly used iodide/triiodide couple.

The interactions at the interface between the semiconductor (typically TiO2), the dye, and the electrolyte play a critical role in the performance of DSSCs. These interactions can influence the electron injection efficiency from the dye to the semiconductor, the dye regeneration rate, and the rate of charge recombination, which is an undesirable loss mechanism.

The adsorption of the redox mediator onto the semiconductor surface can affect the conduction band edge of the TiO2 and create surface states that may act as recombination centers. The molecular structure of the triarylamine mediator, including the nature of its substituents, can influence its interaction with the TiO2 surface. Understanding and controlling these interfacial interactions are key to minimizing recombination losses and maximizing the open-circuit voltage of the DSSC. Ab initio molecular dynamics simulations have been used to study the charge-exchange dynamics at the dye-TiO2 interface, revealing that a single optimized molecular conformation may not fully represent the complex interactions occurring in a functioning device. escholarship.org The presence of ions from the electrolyte can also screen the electric field generated at the interface upon electron injection, and the kinetics of this screening process can impact device performance. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The excellent hole-transporting properties of this compound also make it a suitable candidate for use in organic light-emitting diodes and organic field-effect transistors.

In OLEDs, this compound can be utilized in the hole injection layer (HIL) or the hole transport layer (HTL). The function of these layers is to facilitate the injection of holes from the anode and their transport to the emissive layer, where they recombine with electrons to produce light. The energy level alignment between the anode, the HIL/HTL, and the emissive layer is critical for efficient charge injection and transport. A study on a related compound, 4,4′,4″-tris[3-methylphenyl(phenyl)amino] triphenylamine (B166846) (m-MTDATA), demonstrated that its use as a hole injection interlayer in pentacene-based OFETs significantly enhanced the hole mobility. nih.gov This improvement was attributed to the formation of an intermediate energy level that reduced the contact resistance at the metal-organic interface. nih.gov While specific performance data for OLEDs and OFETs employing this compound is not abundant in the readily available literature, the principles derived from studies of similar triarylamine-based materials are highly indicative of its potential.

In OFETs, organic semiconductors form the active channel where charge transport occurs. researchgate.net The charge carrier mobility is a key performance metric for OFETs. The ordered packing of organic molecules in the solid state is crucial for efficient charge transport. While there is limited specific research on this compound as the primary semiconductor in OFETs, its inherent hole-transporting capabilities suggest it could be a valuable component in OFET device structures, potentially as a charge injection layer or blended with other materials to enhance hole mobility.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have emerged as powerful tools to complement experimental studies, offering insights that are often difficult to obtain through empirical methods alone. For Tris(4-methoxyphenyl)amine, these computational techniques provide a detailed picture of its electronic architecture and predict its reactivity and spectroscopic properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been successfully applied to study the ground state properties of a vast array of molecules, including this compound. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for such calculations due to its balance of accuracy and computational cost.

The first step in any DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, these calculations reveal a propeller-like conformation. The central nitrogen atom is bonded to the ipso-carbons of the three 4-methoxyphenyl rings. Due to steric hindrance between the phenyl rings, they are twisted out of the plane defined by the central nitrogen and the three ipso-carbons.

Table 1: Predicted Geometric Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value |

| C-N Bond Length | ~1.42 Å |

| C-N-C Bond Angle | ~120° |

| C-O Bond Length (methoxy) | ~1.36 Å |

| C-C Bond Length (aromatic) | ~1.40 Å |

| C-N-C-C Dihedral Angle | Variable (propeller twist) |

Note: This table is illustrative and based on typical values for similar compounds. Specific calculated values would require a dedicated DFT study on this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich triphenylamine (B166846) core, specifically the nitrogen lone pair and the π-systems of the phenyl rings. The electron-donating methoxy (B1213986) groups further increase the energy of the HOMO. The LUMO, on the other hand, is likely to be distributed over the π*-antibonding orbitals of the phenyl rings.

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. Computational studies on similar triarylamine derivatives have shown that the HOMO-LUMO gap can be tuned by modifying the substituents on the phenyl rings.

Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative Data)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.0 to -5.5 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap | 3.0 to 4.0 |

Note: This table is illustrative and based on typical values for similar compounds. Specific calculated values would require a dedicated DFT study on this compound.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of the observed vibrational bands to specific molecular motions.

For this compound, characteristic vibrational modes would include:

C-H stretching vibrations of the aromatic rings and methyl groups of the methoxy substituents.

C-N stretching of the central amine.

C-O stretching of the methoxy groups.

Aromatic C=C stretching vibrations.

Ring breathing modes of the phenyl rings.

By comparing the calculated vibrational spectrum with the experimental one, a detailed understanding of the molecule's vibrational dynamics can be achieved.

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (methoxy) | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-N Stretch | 1350 - 1250 |

| Asymmetric C-O-C Stretch | 1250 - 1200 |

| Symmetric C-O-C Stretch | 1050 - 1000 |

Note: This table is illustrative and based on typical values for similar compounds. Specific calculated values would require a dedicated DFT study on this compound.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored according to the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue represents regions of low electron density (positive potential).

For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the methoxy groups, making them susceptible to electrophilic attack. The regions around the hydrogen atoms of the phenyl rings would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The central nitrogen atom, despite having a lone pair, might show a less negative potential due to the delocalization of its electrons into the aromatic rings. This analysis provides a visual representation of the molecule's reactive sites.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena and Absorption Spectra

While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension that allows for the study of excited states and the prediction of electronic absorption spectra (UV-Vis spectra). TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and help in understanding the nature of the electronic transitions. The primary electronic transitions are expected to be of the π → π* type, involving the promotion of an electron from the HOMO (localized on the triphenylamine core) to the LUMO (distributed over the phenyl rings). These transitions are responsible for the characteristic UV-Vis absorption of the molecule.

By simulating the absorption spectrum, TD-DFT provides a powerful means to interpret experimental spectroscopic data and to understand how structural modifications might affect the optical properties of the molecule.

Table 4: Predicted Electronic Transitions for this compound (Illustrative Data)

| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) | Nature of Transition |

| S₀ → S₁ | ~350 - 400 | > 0.1 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~300 - 350 | > 0.1 | HOMO-1 → LUMO, HOMO → LUMO+1 (π → π) |

Note: This table is illustrative and based on typical values for similar compounds. Specific calculated values would require a dedicated TD-DFT study on this compound.

Mechanistic Insights and Predictive Modeling of this compound

Theoretical and computational chemistry approaches have become indispensable tools for understanding the intricate electronic behavior of functional organic molecules. In the case of this compound, these methods provide profound insights into its charge transfer and redox mechanisms, and guide the rational design of new derivatives with tailored optoelectronic properties.

Elucidation of Charge Transfer and Redox Mechanisms

This compound is a prototypical electron-rich, propeller-shaped molecule, a characteristic that defines its electronic properties. The central nitrogen atom and the three methoxy-substituted phenyl rings form a conjugated system that is readily oxidized. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms governing its charge transfer and redox behavior.

The electrochemical behavior of this compound and its derivatives is characterized by reversible oxidation processes. ntu.edu.twrsc.org The electron-donating methoxy groups at the para-positions of the phenyl rings play a crucial role in stabilizing the positive charges formed upon oxidation. This stabilization enhances the electrochemical reversibility of the compound. ntu.edu.tw

Upon the first oxidation, an electron is removed from the highest occupied molecular orbital (HOMO). Theoretical calculations reveal that the HOMO is predominantly localized on the central triphenylamine core, with significant contributions from the nitrogen atom and the π-systems of the phenyl rings. The methoxy groups, through their electron-donating mesomeric effect, increase the energy of the HOMO, making the molecule easier to oxidize compared to unsubstituted triphenylamine.

Further oxidation leads to the formation of a dication. The stability and electronic structure of these oxidized species have been investigated using spectroelectrochemical methods coupled with theoretical calculations. These studies help in understanding the charge delocalization within the molecular framework and the nature of the electronic transitions observed in the oxidized states.

A key parameter in understanding the charge transport properties of a material is the reorganization energy. This represents the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. Computational models are used to calculate the reorganization energies for both hole and electron transport. For hole-transport materials like this compound, a low hole reorganization energy is desirable as it facilitates efficient charge hopping between molecules. Theoretical studies on triphenylamine derivatives have shown that structural modifications can influence these reorganization energies. rsc.org

Rational Design of Derivatives with Tuned Optoelectronic Properties

The insights gained from theoretical and computational studies on this compound provide a solid foundation for the rational design of new derivatives with fine-tuned optoelectronic properties for specific applications, such as hole-transport layers in organic electronics. rsc.org By systematically modifying the molecular structure, it is possible to modulate key parameters like the HOMO and LUMO energy levels, the energy gap, and charge mobility.

One common strategy for tuning the properties of this compound is the introduction of different substituent groups on the phenyl rings. The nature and position of these substituents can have a significant impact on the electronic structure. For instance, introducing stronger electron-donating groups can further raise the HOMO level, leading to a lower oxidation potential. Conversely, incorporating electron-withdrawing groups can lower the HOMO energy, making the molecule more resistant to oxidation.

Computational screening of potential derivatives allows for the prediction of their electronic properties before their synthesis, saving significant time and resources. DFT calculations can be used to predict the HOMO/LUMO energies, absorption spectra, and reorganization energies of hypothetical molecules. This predictive power is invaluable in the design of novel materials. For example, in the context of perovskite solar cells, the HOMO level of the hole-transport material needs to be well-aligned with the valence band of the perovskite absorber for efficient hole extraction. Computational chemistry provides a means to design this compound derivatives with optimal energy level alignment.

The following table summarizes the computationally predicted effects of different types of substituents on the key optoelectronic properties of a generic this compound core structure.

| Substituent Type | Effect on HOMO Level | Effect on LUMO Level | Effect on Energy Gap | Predicted Impact on Hole Mobility |

| Strong Electron-Donating | Increase | Minimal Change | Decrease | May Increase |

| Weak Electron-Donating | Slight Increase | Minimal Change | Slight Decrease | Minimal Change |

| Weak Electron-Withdrawing | Slight Decrease | Slight Decrease | Minimal Change | Minimal Change |

| Strong Electron-Withdrawing | Decrease | Decrease | May Decrease | May Decrease |

Another avenue for the rational design of derivatives involves modifying the core structure itself. For example, extending the π-conjugation by introducing bridges between the phenyl rings can lead to a red-shift in the absorption spectrum and can also influence the charge transport properties. Computational modeling can help in understanding how these structural changes affect the planarity of the molecule and the electronic coupling between adjacent molecules in the solid state, both of which are critical for efficient charge transport. rsc.org

Advanced Materials Science and Emerging Applications

Integration in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Tris(4-methoxyphenyl)amine and its derivatives are emerging as versatile ligands in the design and synthesis of MOFs and coordination polymers. The nitrogen atom of the central amine and the potential for functionalization of the methoxy-substituted phenyl rings allow for the creation of intricate and highly functional framework structures.

The synthesis of these MOFs is typically achieved under solvothermal conditions, where the metal salt and the functionalized this compound-based ligand are heated in a suitable solvent. The choice of solvent, temperature, and metal-to-ligand ratio can significantly impact the final product's crystallinity and phase. For example, the reaction of a Cd(II) salt with tris(3′-F-4′-carboxybiphenyl)amine under different solvent conditions can yield MOFs with varying dimensionalities and network topologies semanticscholar.orgmdpi.com.

| Ligand Derivative | Metal Ion | Resulting MOF Dimensionality | Reference |

| Tris(3′-F-4′-carboxybiphenyl)amine | Cd(II) | 2D and 3D networks | semanticscholar.orgmdpi.com |

| Tri(4-pyridylphenyl)amine | Co(II), Zn(II), Cu(II) | 2D and 3D frameworks | researchgate.netnih.gov |

The electron-donating nature of the this compound core makes it an excellent candidate for facilitating charge transfer within MOF structures. When incorporated into a framework, this amine-based ligand can act as an electron donor, while the metal nodes or other guest molecules can function as electron acceptors. This donor-acceptor interaction can lead to the formation of charge-transfer complexes, which can impart interesting photophysical and electronic properties to the MOF.

The spatial organization of the donor and acceptor moieties within the rigid MOF structure is crucial for efficient charge transfer. The well-defined porous nature of MOFs allows for the precise positioning of these components, which can be advantageous for applications in optoelectronics and photocatalysis rsc.org. The charge-transfer process can be initiated by photoexcitation, leading to the generation of electron-hole pairs that can participate in subsequent chemical reactions. The efficiency of this process is influenced by the electronic properties of both the this compound-based ligand and the metal centers, as well as their geometric arrangement within the framework.

MOFs containing amine-functionalized ligands, including those structurally related to this compound, have shown significant promise as photocatalysts for the degradation of organic pollutants in water. The mechanism of photocatalysis in these materials typically involves the absorption of light by the MOF, which excites an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), creating an electron-hole pair. The organic linkers, such as derivatives of this compound, can play a crucial role in this light-harvesting process.

The photogenerated electrons and holes can then migrate to the surface of the MOF and react with adsorbed water and oxygen molecules to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻). These ROS are powerful oxidizing agents that can break down complex organic pollutant molecules into simpler, less harmful substances. The porous structure of MOFs is advantageous for this application as it provides a high surface area for the adsorption of pollutants and facilitates their interaction with the catalytically active sites. For example, MOFs based on a 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine ligand have demonstrated high efficiency in the photodegradation of dyes like Methyl Orange and Rhodamine B under UV irradiation mdpi.comresearchgate.net. While not directly this compound, this highlights the potential of tri-substituted aromatic amine derivatives in photocatalysis.

| Pollutant | MOF Catalyst | Degradation Efficiency | Reference |

| Methyl Orange | MOF-S1 (Zinc-based) | ~93% | mdpi.comresearchgate.net |

| Rhodamine B | MOF-S1 (Zinc-based) | ~74% | mdpi.comresearchgate.net |

Electrochromic Devices and Smart Materials

The ability of this compound to undergo stable and reversible oxidation-reduction (redox) reactions, accompanied by distinct color changes, makes it a highly attractive component for electrochromic devices and smart materials. When incorporated into polymers, this compound can impart its favorable electrochromic properties to the resulting material.

Polymers containing this compound or similar triarylamine units can exhibit multicolored electrochromism, meaning they can switch between multiple color states upon the application of different electrical potentials. The neutral polymer is typically colorless or pale yellow. Upon oxidation, stable radical cations are formed on the nitrogen atoms of the triarylamine units, leading to a change in the electronic structure and a corresponding change in the material's color.

The specific colors observed and the potentials at which they appear can be tuned by modifying the polymer's chemical structure. For instance, polyamides containing four triarylamine cores with methoxy (B1213986) substituents in each repeating unit have been shown to exhibit multiple color changes, from a neutral pale yellowish state to green and then to blue upon oxidation mdpi.comdntb.gov.ua. The switching between these states is typically rapid and reversible.

The performance of an electrochromic material is often characterized by its optical contrast (the difference in transmittance between the colored and bleached states) and its coloration efficiency (the change in optical density per unit of charge injected). Polymers based on this compound derivatives have demonstrated high optical contrast and good coloration efficiencies, making them suitable for applications such as smart windows, displays, and optical shutters ntu.edu.tw.

A critical requirement for practical electrochromic devices is the long-term stability of the material's redox and electrochromic properties over many switching cycles. Polymers incorporating this compound units have shown excellent redox stability. The electron-donating methoxy groups on the phenyl rings help to stabilize the radical cations formed during oxidation, preventing irreversible side reactions that can degrade the material's performance over time.

Research has shown that polyamides containing para-methoxyphenyl substituents on the triarylamine units exhibit enhanced electrochromic stability, with some materials showing less than 10% decay in their electroactivity even after 10,000 switching cycles mdpi.com. In some cases, polyamides with four triarylamine cores have demonstrated even greater stability, with only a 3-6% decay in coloration efficiency after 14,000 switching cycles mdpi.comdntb.gov.uaresearchgate.net. This high level of stability is crucial for the development of durable and reliable electrochromic devices.

| Polymer Type | Number of Switching Cycles | Decay in Coloration Efficiency | Reference |

| Polyamide with para-methoxyphenyl substituents | 10,000 | <10% | mdpi.com |

| Polyamide with four triarylamine cores | 14,000 | 3-6% | mdpi.comdntb.gov.uaresearchgate.net |

Advanced Polymeric Materials and Composites

The triphenylamine (B166846) derivative, this compound, serves as a fundamental building block for a variety of advanced polymeric materials. Its electron-rich nature and propeller-like three-dimensional structure impart unique photophysical and electrochemical properties to the resulting polymers. While this compound itself is not directly polymerized, its functionalized derivatives are key monomers in the synthesis of high-performance polymers such as polyimides and other conjugated systems.

Synthesis and Characterization of this compound-based Polyimides and other Conjugated Polymers

The incorporation of the this compound core into polymer backbones is achieved by first modifying the parent molecule to include reactive functional groups suitable for polymerization. A common strategy involves the synthesis of diamino-derivatives, which can then be reacted with dianhydrides to form polyimides.

One such example is the synthesis of poly(amide-imide)s (PAIs) from a diamino compound featuring a methoxy-substituted triphenylamine core. The synthesis is a conventional two-step method that begins with the creation of a poly(amide-amic acid) solution, followed by thermal or chemical imidization to yield the final poly(amide-imide). mdpi.com These polymers exhibit high glass-transition temperatures, typically between 296–355 °C, and demonstrate significant thermal stability with no major decomposition below 500 °C. mdpi.com The presence of the this compound moiety enhances the solubility of these polyimides and lowers their oxidation potentials, making them electrochemically active. mdpi.com

Beyond polyimides, the core structure of this compound is utilized in the creation of conjugated microporous polymers (CMPs). For instance, by functionalizing the phenyl rings with ethynyl groups, monomers like tris(4-ethynylphenyl)amine can be synthesized. These monomers can then undergo reactions such as Sonogashira-Hagihara coupling to form cross-linked, porous polymer networks. hgxx.org The resulting CMPs possess high surface areas and are explored for applications in photocatalysis. hgxx.org The substituent on the comonomer can modulate the conjugation level and bandgap of the polymer, although the effect on properties like hydrogen evolution performance may be minimal. hgxx.org

The characterization of these polymers involves a suite of analytical techniques. Fourier-transform infrared spectroscopy (FTIR) is used to confirm the formation of imide rings or the persistence of the core amine structure. Nuclear magnetic resonance (NMR) spectroscopy helps in elucidating the detailed molecular structure. Thermal properties are assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), while electrochemical behavior is studied through techniques like cyclic voltammetry.

| Property | Value | Reference |

|---|---|---|

| Glass Transition Temperature (Tg) | 296–355 °C | mdpi.com |

| Decomposition Temperature | > 500 °C | mdpi.com |

| Solubility | Enhanced compared to analogues | mdpi.com |

| Electrochemical Property | Lowered oxidation potentials | mdpi.com |

Functional Composites for Environmental Remediation (e.g., Photocatalytic Degradation)

Functional composites incorporating this compound-based polymers are emerging as promising materials for environmental remediation, particularly for the photocatalytic degradation of organic pollutants. The electron-donating nature of the central nitrogen atom in the triphenylamine core facilitates charge separation, a crucial step in photocatalysis.

While direct studies on this compound-based composites are specific, research on analogous structures provides significant insights. For example, a polyimide based on the closely related tris(4-aminophenyl)amine, when combined with graphitic carbon nitride (CN), forms a composite with enhanced photocatalytic activity. These composites have demonstrated high efficiency in the degradation of organic dyes like rhodamine B, achieving up to 99% degradation under visible light in a short period. The polyimide component in such composites often contributes to significant adsorption of pollutants, while the other component, like CN, enhances the photocatalytic performance.

The mechanism of photocatalytic degradation involves the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide anion radicals (•O2−) upon light irradiation. mdpi.com These highly reactive species then attack and break down the complex organic pollutant molecules into simpler, less harmful substances. The design of these composites, often as heterostructures, is key to improving their photocatalytic activities by promoting interfacial electron transfer.

| Pollutant | Composite | Degradation Efficiency | Conditions | Reference |

|---|---|---|---|---|

| Rhodamine B | Tris(4-aminophenyl)amine-polyimide/g-C3N4 | 99% | Visible light, 40 min |

Sensor Technologies and Energy Storage Devices

The unique electronic properties of the this compound core make it a valuable component in materials designed for sensor technologies and energy storage devices. The ability of the central amine to undergo stable and reversible oxidation-reduction (redox) reactions is fundamental to these applications.

In the realm of sensor technologies, polymers and materials containing the triphenylamine moiety are investigated for their potential in detecting various analytes. For example, triazine-based conjugated microporous polymers incorporating triphenylamine derivatives have shown high sensitivity and selectivity in the fluorescence sensing of nitroaromatics like o-nitrophenol. rsc.org The porous nature of these materials allows for efficient interaction with the analyte, while the electronic structure of the triphenylamine core leads to a detectable change in fluorescence upon binding.

For energy storage, the redox-active nature of the this compound structure is harnessed in the development of materials for batteries. Specifically, derivatives of triphenylamine have been explored as cathode materials in dual-ion batteries (DIBs). mdpi.com For instance, 4,4′,4″-tris(diphenylamino)triphenylamine, a larger analogue, has been shown to function as a compatible anion host in commercial Li-ion electrolytes. mdpi.com The energy storage mechanism involves the reversible oxidation of the amine groups to form quaternary amine radical cations, which is accompanied by the insertion and de-insertion of anions from the electrolyte. mdpi.com Such materials can deliver high specific capacities and exhibit good cycling stability. mdpi.com The design of covalent organic frameworks (COFs) with triphenylamine units also presents a promising avenue for energy storage applications, owing to their ordered porous structures and inherent redox activity. rsc.org

| Material | Application | Specific Capacity | Cycling Stability | Reference |

|---|---|---|---|---|

| 4,4′,4″-Tris(diphenylamino)triphenylamine | Anion host in DIBs | 108 mAh/g | 91.3% retention after 500 cycles | mdpi.com |

Q & A

Q. What are the common synthetic routes for Tris(4-methoxyphenyl)amine, and how are they optimized for academic research?

this compound is typically synthesized via Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. A representative protocol involves reacting 4-bromo- or 4-chloro-anisole derivatives with a primary amine under inert conditions. For example, using Pd(OAc)₂ as a catalyst, XPhos as a ligand, and potassium carbonate as a base in dimethyl sulfoxide (DMSO) at 100–120°C yields the product in ~70% purity after column chromatography . Optimization focuses on:

- Catalyst-ligand systems : Bidentate ligands (e.g., XPhos) improve reaction efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.

- Purification : Silica gel chromatography with gradients of petroleum ether/ethyl acetate removes unreacted starting materials.

Q. How is this compound characterized structurally and spectroscopically?

Key characterization methods include:

- NMR spectroscopy :

- ¹H NMR (CDCl₃): Peaks at δ 7.00 (d, J = 9.0 Hz, 6H, aromatic protons ortho to methoxy) and δ 6.82 (d, J = 9.0 Hz, 6H, aromatic protons meta to methoxy).

- ¹³C NMR (CDCl₃): Signals at δ 154.8 (C-O), 141.9 (C-N), and 55.4 (OCH₃) confirm the structure .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺ at m/z 335.40).

- Elemental analysis : Matches calculated C, H, N percentages.

Q. What are the primary applications of this compound in energy research?

This compound is widely used in dye-sensitized solar cells (DSSCs) and solid-state photovoltaics due to its redox activity and hole-transport properties:

- DSSCs : Acts as a redox shuttle, enabling rapid dye regeneration (e.g., with Co²⁺/³⁺ complexes), achieving >10% efficiency. Its oxidation potential (Eₒₓ = 0.85 V vs. NHE) aligns with common dyes like N719 .

- Solid-state devices : Functions as a low-cost hole-transport material (HTM), either alone or blended with polymers (e.g., P3HT), reducing charge recombination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or UV-Vis data often arise from:

- Solvent effects : Polar solvents (e.g., DMSO-d₆) shift proton signals due to hydrogen bonding. Compare data across solvents (CDCl₃ vs. DMSO-d₆) .

- Aggregation states : Dual emission in colloids (e.g., nano/microcrystals) may cause Stokes shift variations. Use dynamic light scattering (DLS) to confirm particle size and aggregation .

- Impurities : Trace byproducts (e.g., unreacted nitro precursors) alter spectra. Employ HPLC-MS to identify and quantify impurities .

Q. What strategies improve the synthetic yield of this compound in multi-step reactions?

Yield optimization involves:

- Catalyst loading : Reduce Pd(OAc)₂ to 2–5 mol% to minimize cost without sacrificing efficiency .

- Microwave-assisted synthesis : Shorten reaction times (e.g., 1–2 hours vs. 24 hours) while maintaining >65% yield .

- Workup modifications : Liquid-liquid extraction (e.g., ethyl acetate/water) before chromatography reduces silica gel usage and improves recovery.

Q. How does the electronic structure of this compound influence its performance in optoelectronic devices?

Computational studies (DFT, TD-DFT) reveal:

- HOMO-LUMO alignment : The methoxy groups lower the HOMO (-5.2 eV), facilitating hole injection into TiO₂ in DSSCs .

- Intermolecular interactions : π-Stacking in the solid state enhances charge mobility (µₕ ~10⁻⁴ cm²/V·s), critical for HTM performance .

- Aggregation-induced emission (AIE) : Nano/microcrystals exhibit enhanced fluorescence due to restricted intramolecular rotation, useful in light-emitting diodes (LEDs) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。